Adenosine A1 Receptor Affinity: 4-Nitro Substituent Yields Intermediate Potency Among Halogenated Analogs
In a direct head-to-head radioligand displacement assay using [3H]-DPCPX on rat cortical membrane adenosine A1 receptors, 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide exhibited a Ki of 22 nM [1]. This represents a quantifiable and intermediate potency within a panel of closely related 4-substituted benzamide analogs. The 4-nitro compound is 4 nM weaker than the 4-chloro analog (Ki = 18 nM), but 11 nM more potent than the 4-bromo analog (Ki = 33 nM) and 14 nM more potent than the 4-methyl analog (Ki = 36 nM) [1]. This precise positioning of affinity within the SAR series is critical for fine-tuning ligand properties in medicinal chemistry campaigns.
| Evidence Dimension | Binding Affinity (Ki) at Adenosine A1 Receptor (Rattus norvegicus) |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | 4-Chloro-N-(4-phenylthiazol-2-yl)benzamide (Ki = 18 nM); 4-Bromo-N-(4-phenylthiazol-2-yl)benzamide (Ki = 33 nM); 4-Methyl-N-(4-phenylthiazol-2-yl)benzamide (Ki = 36 nM) |
| Quantified Difference | ΔKi = +4 nM vs. 4-chloro; ΔKi = -11 nM vs. 4-bromo; ΔKi = -14 nM vs. 4-methyl |
| Conditions | Radioligand displacement assay: [3H]-DPCPX, rat cortical membranes |
Why This Matters
This quantifiable SAR data allows researchers to rationally select a compound with an optimal balance of potency and physicochemical properties for their specific adenosine receptor program, rather than relying on a single 'best' potency value.
- [1] BindingDB. Affinity Data for BDBM50101782 (4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide) and related analogs. The Binding Database. View Source
